BenchChemオンラインストアへようこそ!

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Chiral resolution Enantiomeric excess Cis-azetidine configuration

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is an N-Boc-protected, chiral azetidine derivative bearing a 2-methyl and a 3-hydroxy substituent in a cis (2R,3R) configuration. The compound is primarily employed as a stereochemically defined intermediate in medicinal chemistry, particularly for constructing protease inhibitors and other conformationally constrained bioactive molecules.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 1638744-75-8
Cat. No. B2617701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
CAS1638744-75-8
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCC1C(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m1/s1
InChIKeyOBLFUJCDADLZAJ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS 1638744-75-8) – Procurement-Grade Chiral Azetidine Building Block


tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is an N-Boc-protected, chiral azetidine derivative bearing a 2-methyl and a 3-hydroxy substituent in a cis (2R,3R) configuration . The compound is primarily employed as a stereochemically defined intermediate in medicinal chemistry, particularly for constructing protease inhibitors and other conformationally constrained bioactive molecules [1]. Its value lies in the combination of a strained four-membered azaheterocycle with two contiguous stereocenters, enabling the introduction of both chirality and ring strain into target scaffolds.

Why Generic Azetidine Substitution Is Insufficient for (2R,3R)-Configured tert-Butyl 3-hydroxy-2-methylazetidine-1-carboxylate


In azetidine-based medicinal chemistry, stereochemistry at the 2- and 3-positions directly governs both the three-dimensional presentation of pharmacophoric elements and metabolic stability. Simple in-class substitution with the racemic cis mixture (CAS 3006992-43-1), the enantiomeric (2S,3S)-form, or the diastereomeric (2R,3S)-analog (commercially available as (2R,3S)-1-Boc-3-hydroxy-2-methylazetidine) can invert or scramble biological activity and alter pharmacokinetic profiles . Without stereochemical control, structure-activity relationships become unreliable, making the procurement of the precise (2R,3R) enantiomer essential for reproducible SAR campaigns .

Quantitative Differentiation Evidence for tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate vs. Its Closest Analogs


Stereochemical Identity and Enantiomeric Purity vs. Racemic cis Mixture

The (2R,3R) enantiomer is offered at a certified purity of 97% with defined optical rotation, whereas the racemic cis mixture (CAS 3006992-43-1) lacks stereochemical specification . This ensures that every mole of compound used in synthesis contributes a single enantiomer, avoiding the 50% waste and ambiguous biological readout inherent to racemic material .

Chiral resolution Enantiomeric excess Cis-azetidine configuration

Diastereomeric Differentiation Against (2R,3S)-Analog

The (2R,3R) cis relationship places the methyl and hydroxyl groups on the same face of the azetidine ring, whereas the (2R,3S) trans isomer orients them on opposite faces . This spatial difference dictates distinct molecular shapes and hydrogen-bonding vectors. In azetidine-containing drug candidates, such as acetyl-CoA carboxylase inhibitors, the cis configuration has been specifically claimed to impart superior potency compared to the trans isomer [1]. While no direct head-to-head assay data is publicly available for this specific building block, the patent literature emphasizes the criticality of the cis configuration for target engagement.

Diastereoselectivity Azetidine conformation Drug scaffold design

Backbone Constraint Compared to Non-methylated 3-Hydroxyazetidine

Introduction of a methyl group at the 2-position adds steric bulk and increases conformational restriction relative to tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 1862012-71-0) . While no metabolic stability or target binding data are available for the exact compound, the general principle in medicinal chemistry is that geminal or vicinal alkyl substitution on small rings reduces oxidative metabolism and can enhance target selectivity by restricting bond rotation [1]. The presence of the 2-methyl group therefore provides a differentiated scaffold property not available in the des-methyl analog.

Conformational restriction Metabolic stability Target selectivity

High-Value Application Scenarios for tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate Based on Differential Evidence


Stereochemically Controlled Synthesis of cis-Configured Protease Inhibitor Intermediates

When a synthetic route demands a cis relationship between a 2-alkyl and 3-hydroxyl substituent on an azetidine ring, procurement of the single-enantiomer (2R,3R) building block eliminates the need for chiral separation and ensures configurational integrity, which is essential for protease inhibitors targeting enzymes like HIV protease or thrombin where precise hydrogen-bond geometry is required [1].

Construction of Acetyl-CoA Carboxylase (ACC) Inhibitor Scaffolds

Patents from Boehringer Ingelheim specify azetidine cores with defined cis stereochemistry for ACC inhibition [1]. Using the pre-formed (2R,3R)-Boc-azetidine directly installs the required stereochemical pattern without diastereoselective synthesis, reducing step count and improving overall yield for medicinal chemistry programs aimed at metabolic disorders.

Generation of Conformationally Restricted Beta-Amino Alcohol Libraries

The (2R,3R) compound serves as a direct precursor to chiral beta-amino alcohols after Boc deprotection. The 2-methyl group provides a unique steric environment not available in des-methyl azetidine analogs, making it suitable for diversity-oriented synthesis where rigidity is needed to probe target binding pockets .

Reference Standard for Chiral Purity Method Development

Given the commercial availability of the racemic cis mixture (CAS 3006992-43-1) and the (2R,3S) diastereomer, the (2R,3R) compound can serve as a quantitative reference standard for developing chiral HPLC or SFC methods to verify stereochemical purity in synthetic intermediates .

Quote Request

Request a Quote for tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.